molecular formula C24H24ClFN4O2 B2596590 {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326830-76-5

{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2596590
CAS No.: 1326830-76-5
M. Wt: 454.93
InChI Key: DMWFDJSLVWUTHZ-UHFFFAOYSA-N
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Description

{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a quinoline-based small molecule featuring a chloro substituent at position 6 of the quinoline core, a morpholin-4-yl methanone group at position 3, and a piperazine moiety at position 4 substituted with a 4-fluorophenyl group. Its synthesis likely involves coupling reactions between quinoline carboxylic acid derivatives and substituted piperazines, as seen in analogous compounds .

Properties

IUPAC Name

[6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O2/c25-17-1-6-22-20(15-17)23(21(16-27-22)24(31)30-11-13-32-14-12-30)29-9-7-28(8-10-29)19-4-2-18(26)3-5-19/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWFDJSLVWUTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Applications
    • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties, potentially inhibiting bacterial growth by interacting with enzymes or cell membranes.
    • Antitumor Activity : These compounds have shown promise in inducing apoptosis in cancer cells, suggesting potential applications in oncology.
    • Neuropharmacological Effects : Piperazine-containing quinolines can modulate neurotransmitter systems, indicating possible uses in treating mood disorders.
  • Biological Activity
    • Antimalarial Activity : Quinoline derivatives have demonstrated significant antiplasmodial activity, making them candidates for treating malaria.
    • Tyrosinase Inhibition : Compounds with similar piperazine moieties have been explored as tyrosinase inhibitors for hyperpigmentation disorders .

Case Studies

While specific case studies on {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone are not detailed in the available literature, related quinoline derivatives have been extensively studied:

  • Antimicrobial Case Study : A study on similar quinoline compounds showed efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for structural modifications to enhance activity.
  • Antitumor Case Study : In vitro experiments with related compounds have demonstrated cytotoxic effects on cancer cells, suggesting a mechanism involving cell cycle arrest and apoptosis.

Future Research Directions

Given the lack of specific data on this compound, future research should focus on:

  • Synthesis and Characterization : Developing efficient synthesis methods and fully characterizing the compound's chemical and physical properties.
  • Biological Assays : Conducting comprehensive biological assays to assess its antimicrobial, antitumor, and neuropharmacological activities.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the quinoline, piperazine, and morpholine moieties affect biological activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related quinoline and piperazine derivatives, focusing on substituent variations, physicochemical properties, and synthesis strategies.

Table 1: Structural and Spectral Comparison of Quinoline-Piperazine Derivatives

Compound Name Substituents Key Spectral Data (NMR/MS) Molecular Weight (g/mol) Reference
{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone - 6-Cl quinoline
- 3-morpholinyl methanone
- 4-(4-F-phenyl)piperazine
Not explicitly reported ~481.9 (calculated) N/A
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone - 7-Cl quinoline
- 4,4-difluorocyclohexyl methanone
- Unsubstituted piperazine
$ ^1H $-NMR (CDCl$_3$): δ 8.76 (d, 1H), 7.98 (d, 1H), 3.70–3.90 (m, 4H)<br/>EI-MS: 393 (M$^+$) 393.14
(6-Fluoro-4-(piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone - 6-F quinoline
- 3-(4-methylsulfonyl piperazine) methanone
- Unsubstituted piperazine
LC-MS: $ m/z $ 522 (M+H)<sup>+</sup><br/>HRMS: 469.2260 (found) 521.6 (calculated)
(6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone - 6-Cl quinoline
- 3-(cyclopropanecarbonyl piperazine) methanone
- Spirocyclic piperazine
$ ^1H $-NMR (DMSO-d$_6$): δ 8.69 (d, 1H), 3.97–3.08 (m, 12H)<br/>HRMS: 469.2260 (found) 586.1 (calculated)
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine - Thienopyrimidine core
- 4-morpholinyl
- 4-methanesulfonyl piperazine
Synthesis via Suzuki coupling<br/>No spectral data provided ~470.9 (calculated)

Key Observations

Core Heterocycle Variations: The target compound’s quinoline core distinguishes it from thienopyrimidine derivatives (e.g., ), which may exhibit different electronic properties and binding affinities.

Piperazine and Morpholine Modifications: Substitution at the piperazine nitrogen (e.g., 4-fluorophenyl in the target compound vs. methylsulfonyl in ) alters steric bulk and hydrogen-bonding capacity, impacting receptor interactions. Morpholin-4-yl methanone in the target compound may confer improved solubility compared to cyclopropanecarbonyl or difluorocyclohexyl groups .

Synthetic Strategies :

  • Microwave-assisted synthesis (e.g., ) and HATU-mediated coupling (e.g., ) are common for introducing piperazine and acyl groups. The target compound likely employs similar methodologies.

Research Findings and Implications

While explicit biological data for the target compound are absent, analogs highlight critical structure-activity relationships:

  • Electron-Withdrawing Groups: Chloro or fluoro substituents on quinoline correlate with enhanced stability and target engagement in related studies .
  • Spirocyclic and Sulfonyl Moieties : Compounds like demonstrate that spirocyclic piperazines improve pharmacokinetic profiles, suggesting avenues for optimizing the target molecule.

Biological Activity

The compound {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its complex structure, featuring a quinoline core, piperazine moiety, and morpholine group, suggests significant biological activity, particularly in targeting various receptors and enzymes.

  • Molecular Formula : C24_{24}H24_{24}ClFN4_{4}O2_{2}
  • Molecular Weight : 454.9 g/mol
  • CAS Number : 1326830-76-5

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, potentially due to the presence of the quinoline structure which is known for its antimicrobial properties.
  • Anticancer Potential : Quinoline derivatives have been studied for their anticancer effects, with mechanisms involving inhibition of tumor cell proliferation and induction of apoptosis.
  • Neuropharmacological Effects : The piperazine group is associated with modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The biological activity of this compound is likely mediated through its interaction with specific biological targets. Studies have suggested that it may act as an inhibitor for certain enzymes or receptors involved in disease pathways. For example, its structural similarity to known inhibitors allows for predictions about its binding affinity and specificity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin and dopamine receptors

Case Study: Antimicrobial Activity

In a study evaluating various quinoline derivatives, the compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of similar quinoline derivatives. The compound was tested on several cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting it could be developed into an effective anticancer drug.

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies involving:

  • Reactions involving quinoline derivatives .
  • Piperazine coupling reactions .
  • Formation of morpholine derivatives .

These synthesis techniques are crucial for optimizing the pharmacological properties and developing a library for further biological evaluation.

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